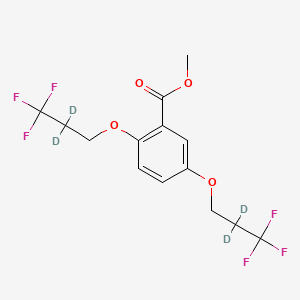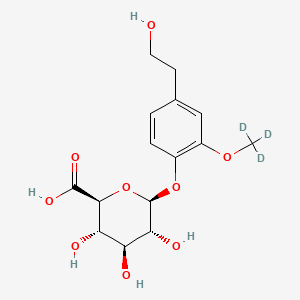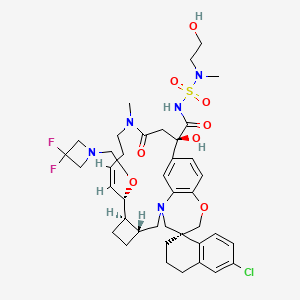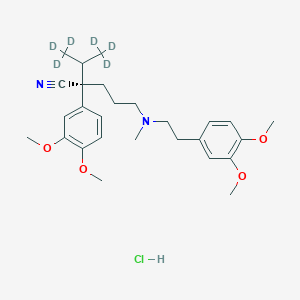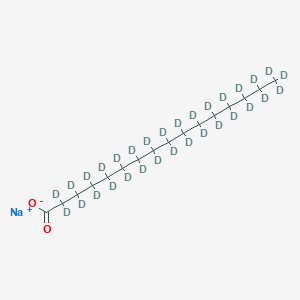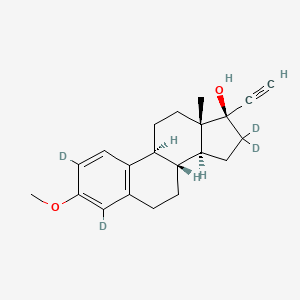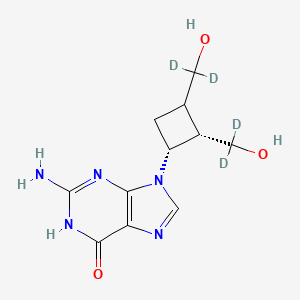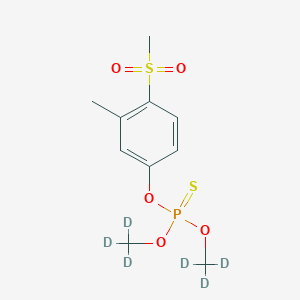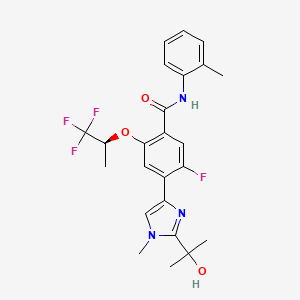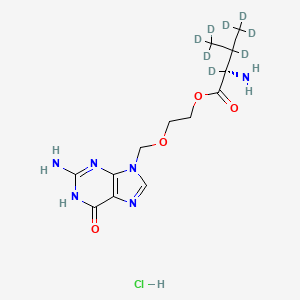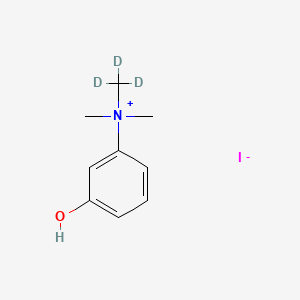
3-Hydroxyphenyltrimethylammonium-d3 iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxyphenyltrimethylammonium-d3 (iodide) is a deuterated compound, which means it contains deuterium atoms instead of hydrogen atoms. This compound is often used in scientific research due to its unique properties and stability. It is a derivative of phenyltrimethylammonium iodide, where the phenyl group is substituted with a hydroxy group at the third position, and the trimethylammonium group is deuterated.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxyphenyltrimethylammonium-d3 (iodide) typically involves the following steps:
Starting Material: The synthesis begins with 3-hydroxybenzaldehyde.
Formation of Intermediate: The aldehyde group is converted to a trimethylammonium group through a series of reactions involving methylation and quaternization.
Industrial Production Methods
Industrial production of 3-Hydroxyphenyltrimethylammonium-d3 (iodide) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials and reagents are used.
Optimization: Reaction conditions are optimized for maximum yield and purity.
Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-Hydroxyphenyltrimethylammonium-d3 (iodide) undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a phenyltrimethylamine derivative.
Substitution: The iodide ion can be substituted with other nucleophiles, such as chloride or bromide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium chloride or sodium bromide.
Major Products
Oxidation: Products include 3-hydroxybenzophenone or 3-hydroxybenzaldehyde.
Reduction: Products include 3-hydroxyphenyltrimethylamine.
Substitution: Products include 3-hydroxyphenyltrimethylammonium chloride or bromide.
Aplicaciones Científicas De Investigación
3-Hydroxyphenyltrimethylammonium-d3 (iodide) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in nuclear magnetic resonance (NMR) spectroscopy.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: Used in the production of specialty chemicals and as a catalyst in certain industrial processes.
Mecanismo De Acción
The mechanism of action of 3-Hydroxyphenyltrimethylammonium-d3 (iodide) involves its interaction with molecular targets such as enzymes and receptors. The hydroxy group can form hydrogen bonds with active sites, while the trimethylammonium group can interact with negatively charged regions. The deuterium atoms provide stability and can affect the compound’s metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
Phenyltrimethylammonium iodide: Lacks the hydroxy group and deuterium atoms.
3-Hydroxyphenyltrimethylammonium chloride: Similar structure but with a chloride ion instead of iodide.
3-Hydroxyphenyltrimethylammonium bromide: Similar structure but with a bromide ion instead of iodide.
Uniqueness
3-Hydroxyphenyltrimethylammonium-d3 (iodide) is unique due to its deuterium atoms, which provide enhanced stability and distinct properties in NMR spectroscopy. The presence of the hydroxy group also allows for additional chemical reactivity compared to its non-hydroxy counterparts.
Propiedades
Fórmula molecular |
C9H14INO |
|---|---|
Peso molecular |
282.14 g/mol |
Nombre IUPAC |
(3-hydroxyphenyl)-dimethyl-(trideuteriomethyl)azanium;iodide |
InChI |
InChI=1S/C9H13NO.HI/c1-10(2,3)8-5-4-6-9(11)7-8;/h4-7H,1-3H3;1H/i1D3; |
Clave InChI |
KNPHMCQIKGHPRU-NIIDSAIPSA-N |
SMILES isomérico |
[2H]C([2H])([2H])[N+](C)(C)C1=CC(=CC=C1)O.[I-] |
SMILES canónico |
C[N+](C)(C)C1=CC(=CC=C1)O.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


